![molecular formula C15H16N4O B2651369 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-11-8](/img/structure/B2651369.png)
6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific substitutions at various positions on the pyrimidine ring can greatly influence the properties and biological activity of the compound .
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on the specific functional groups present in the molecule.
科学的研究の応用
Subheading Antifungal Activity Against Aspergillus Species
Compounds structurally related to 6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have shown promising antifungal properties. Specifically, derivatives of 4-methoxy-N, N-dimethylpyrimidin-amine have been synthesized and investigated for their biological activity against various fungi. These compounds exhibited notable antifungal effects, particularly against Aspergillus terreus, more so than Aspergillus niger. This suggests a potential application of such compounds in developing antifungal agents targeting specific fungal species (Jafar et al., 2017).
Antimicrobial and Insecticidal Applications
Subheading Antimicrobial and Insecticidal Potentials
Pyrimidine-linked pyrazole heterocyclic compounds, related to the chemical structure , have been synthesized and evaluated for their biological activities. These compounds were tested against specific microorganisms and insects, revealing antimicrobial and insecticidal potential. Such findings highlight the diverse biological applications of these compounds, which could be further explored for the development of new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-Inflammatory Applications
Subheading Therapeutic Potential in Cancer and Inflammation
The structural analogs of this compound have been synthesized and assessed for their cytotoxicity against various cancer cells. These compounds demonstrated notable cytotoxic activity, indicating their potential in anticancer therapy. Furthermore, certain derivatives exhibited significant anti-inflammatory and analgesic activities, suggesting their potential use in managing inflammation and pain (Hassan et al., 2014), (Abu‐Hashem et al., 2020).
作用機序
将来の方向性
The future directions for research on “6-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” would likely involve further exploration of its synthesis, properties, and potential biological activities. Pyrimidines are a rich area of research due to their wide range of biological activities and potential therapeutic applications .
特性
IUPAC Name |
6-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-8-13-17-10(2)14(15(16)19(13)18-9)11-4-6-12(20-3)7-5-11/h4-8H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWOULDLGKSENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C(=C2N)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
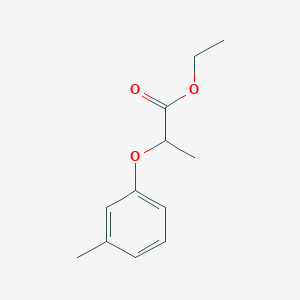
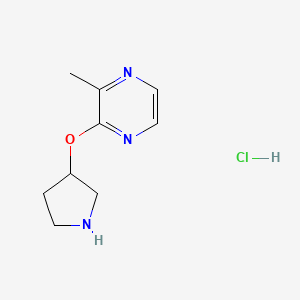
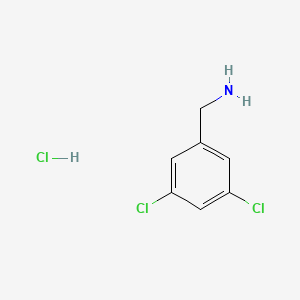
![N-benzyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2651291.png)
![6-Methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651293.png)
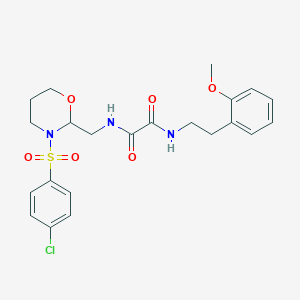
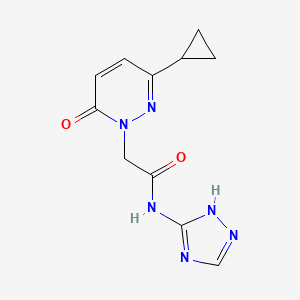
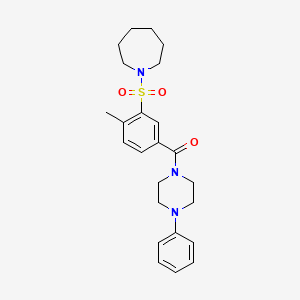
![1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2651299.png)

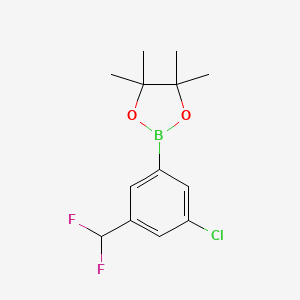
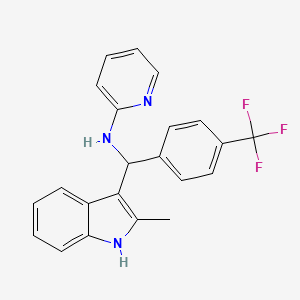
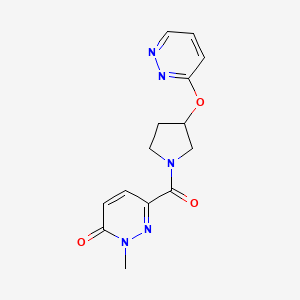
![1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2651306.png)
